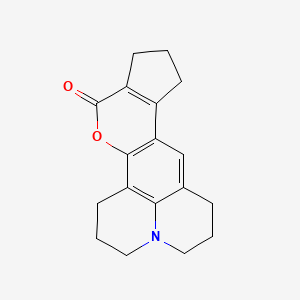Coumarin 106
CAS No.: 41175-45-5
Cat. No.: VC3760463
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41175-45-5 |
|---|---|
| Molecular Formula | C18H19NO2 |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | 3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one |
| Standard InChI | InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2 |
| Standard InChI Key | LLSRPENMALNOFW-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5 |
| Canonical SMILES | C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5 |
Introduction
Chemical Structure and Properties
Coumarin 106 is characterized by a complex heterocyclic structure with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 . The compound is officially named 3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one according to systematic nomenclature . Its structure incorporates both a coumarin nucleus and additional nitrogen-containing heterocyclic components that contribute to its unique chemical and biological properties.
Structural Information
The structural details of Coumarin 106 can be represented in various notations:
-
InChI: InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2
The compound features a multi-ring system with fused benzene rings, a pyrone moiety characteristic of coumarins, and a nitrogen-containing heterocycle that contributes to its biological activity.
Physical and Chemical Properties
Coumarin 106 demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), where it is soluble at concentrations of at least 25 mg/mL (88.86 mM) . This high solubility in DMSO makes it suitable for various laboratory applications and biological assays.
Table 1: Solubility Data of Coumarin 106 in DMSO
| Concentration | Solvent Volume Required for Different Masses | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 3.5543 mL | 17.7715 mL | 35.5429 mL |
| 5 mM | 0.7109 mL | 3.5543 mL | 7.1086 mL |
| 10 mM | 0.3554 mL | 1.7771 mL | 3.5543 mL |
Data from MedChemExpress datasheet
Predicted Collision Cross Section Data
Mass spectrometry analysis provides valuable information about Coumarin 106's behavior under different ionization conditions. The predicted collision cross section (CCS) data indicates how the molecule interacts in gas phase environments.
Table 2: Predicted Collision Cross Section for Various Adducts of Coumarin 106
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 282.14885 | 163.7 |
| [M+Na]⁺ | 304.13079 | 177.9 |
| [M+NH₄]⁺ | 299.17539 | 174.8 |
| [M+K]⁺ | 320.10473 | 171.1 |
| [M-H]⁻ | 280.13429 | 168.7 |
| [M+Na-2H]⁻ | 302.11624 | 165.9 |
| [M]⁺ | 281.14102 | 167.3 |
| [M]⁻ | 281.14212 | 167.3 |
Data from PubChemLite database
Biological Activity
Coumarin 106 has demonstrated significant biological activity, particularly as an inhibitor of cholinesterase enzymes, which are crucial targets in neurodegenerative disease research.
Cholinesterase Inhibition
Research has identified Coumarin 106 as an active inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The compound was discovered through a screening process involving a library of 29 coumarin derivatives, both natural and synthetic, where it emerged as the most potent inhibitor at both 5 μM and 30 μM concentrations .
Detailed kinetic studies have characterized Coumarin 106's inhibitory activity:
-
It displays mixed-type AChE inhibition with a pIC₅₀ value of 4.97 ± 0.09 and an inhibition constant (Ki) of 2.36 ± 0.17 μM
-
It also inhibits BChE with slightly lower potency, exhibiting a pIC₅₀ value of 4.56 ± 0.06
These findings suggest that Coumarin 106 interacts with both the catalytic active site and the peripheral anionic site of the AChE enzyme, accounting for its mixed-type inhibition pattern.
Molecular Interaction Studies
Computational studies have provided insight into how Coumarin 106 interacts with AChE. The research confirmed:
These molecular interactions explain the mixed inhibition pattern observed in kinetic studies and suggest multiple binding modes that contribute to the compound's enzyme inhibitory activity.
Toxicity Profile
An important aspect of any potential therapeutic compound is its safety profile. Studies with Coumarin 106 have shown that it is non-toxic in Caco-2 cells, a commonly used cell line for assessing intestinal permeability and potential toxicity of compounds . This favorable toxicity profile, combined with its enzyme inhibitory activity, makes Coumarin 106 an attractive molecule for further investigation as a potential drug candidate.
Applications in Optical Technology
Beyond its biological activities, Coumarin 106 has found applications in optical technology as a dipolar laser dye . This application leverages the compound's photophysical properties, particularly its fluorescence characteristics.
Solvatochromic Properties
Structural Relations to Other Coumarins
Coumarin 106 belongs to the broader family of coumarin compounds, which are benzopyrone derivatives with diverse biological activities. Coumarins as a class have demonstrated various pharmacological effects including antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Current Research Status and Future Directions
As the first report identifying AChE inhibitory activity for Coumarin 106, the research by Fallarero et al. established this compound as an attractive lead molecule for further investigation . The combination of its enzyme inhibitory properties and favorable toxicity profile warrants additional studies to fully explore its potential.
Areas for Future Research
Several promising directions for future investigation include:
-
Structure-activity relationship studies to identify more potent derivatives
-
In vivo evaluation of efficacy in relevant disease models
-
Pharmacokinetic profiling to determine bioavailability and tissue distribution
-
Further exploration of dual cholinesterase inhibition mechanisms
-
Potential synergistic effects with other therapeutic agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume